molecular formula C23H25F3NO3PS B12061182 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate CAS No. 1373945-21-1

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate

Katalognummer: B12061182
CAS-Nummer: 1373945-21-1
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: OTAHBMHXZGOAGA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine group attached to a phenyl ring, and a trimethylammonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate typically involves the reaction of diphenylphosphine with a suitable phenyl derivative, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The final step involves the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt .

Analyse Chemischer Reaktionen

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal centers in enzymes and other catalytic systems, and the pathways involved often include coordination and redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is unique due to its combination of a phosphine group and a trimethylammonium group, which provides distinct electronic and steric properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

1373945-21-1

Molekularformel

C23H25F3NO3PS

Molekulargewicht

483.5 g/mol

IUPAC-Name

(2-diphenylphosphanylphenyl)methyl-trimethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C22H25NP.CHF3O3S/c1-23(2,3)18-19-12-10-11-17-22(19)24(20-13-6-4-7-14-20)21-15-8-5-9-16-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

OTAHBMHXZGOAGA-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.